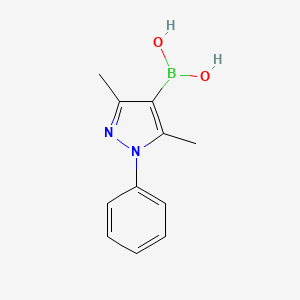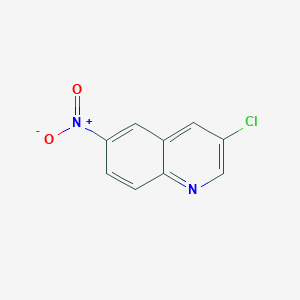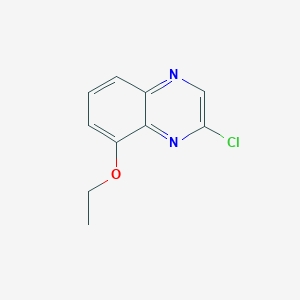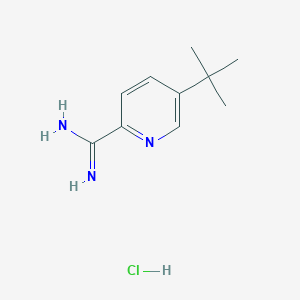
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro-substituted tetrahydroisoquinoline ring attached to an ethanol moiety. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and synthetic analogs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the multicomponent reaction (MCR) approach, which allows for the efficient construction of complex molecules by combining multiple reactants in a single reaction vessel . This method improves atom economy and selectivity, making it a preferred choice in organic synthesis.
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These strategies involve the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) . This method is advantageous due to its high efficiency and environmental friendliness.
化学反応の分析
Types of Reactions
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)acetaldehyde or 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)acetic acid .
科学的研究の応用
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of catecholamines. This inhibition can lead to a decrease in the production of catecholamines, which may have therapeutic implications in certain medical conditions.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol include other tetrahydroisoquinoline derivatives, such as:
- 1,2,3,4-Tetrahydroisoquinoline
- 2-(1,2,3,4-Tetrahydroisoquinolin-4-YL)ethanol
- 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
Uniqueness
What sets this compound apart from similar compounds is its unique chloro substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the chloro group can enhance its antimicrobial properties and make it a valuable intermediate in the synthesis of more complex molecules .
特性
CAS番号 |
885268-55-3 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC名 |
2-(5-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-8-6-13-7-9(4-5-14)11(8)10/h1-3,9,13-14H,4-7H2 |
InChIキー |
WCMPXYYISLKSAY-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(CN1)C=CC=C2Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)




